molecular formula C27H19NS B2818049 2-(4-Biphenyl)-4,5-diphenylthiazole CAS No. 1965304-79-3

2-(4-Biphenyl)-4,5-diphenylthiazole

Cat. No.: B2818049
CAS No.: 1965304-79-3
M. Wt: 389.52
InChI Key: FFPDDQXVOZIWKR-UHFFFAOYSA-N
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Description

2-(4-Biphenyl)-4,5-diphenylthiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of biphenyl and diphenyl groups attached to the thiazole ring, making it a molecule of interest in various fields of research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenyl)-4,5-diphenylthiazole typically involves the condensation of biphenyl and diphenyl derivatives with thiazole precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Biphenyl)-4,5-diphenylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and diphenyl groups, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the aromatic rings .

Scientific Research Applications

2-(4-Biphenyl)-4,5-diphenylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Biphenyl)-4,5-diphenylthiazole involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings and thiazole moiety allow it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-(4-Biphenyl)-4,5-diphenylthiazole stands out due to its combination of biphenyl and thiazole moieties, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

4,5-diphenyl-2-(4-phenylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NS/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-28-25(22-12-6-2-7-13-22)26(29-27)23-14-8-3-9-15-23/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPDDQXVOZIWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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